molecular formula C26H20ClFN6O2 B2767894 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1357852-25-5

1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No. B2767894
CAS RN: 1357852-25-5
M. Wt: 502.93
InChI Key: TVFIIJOZYWKCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C26H20ClFN6O2 and its molecular weight is 502.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Research on 1,3,4-oxadiazolo derivatives has shown potential antifungal applications. Compounds with structural features similar to the query chemical have been tested against fungal species like A. niger and F. oxyporum, indicating potential for agricultural or medical antifungal applications (Mishra, Singh, & Wahab, 2000).

Molecular Docking and Antibacterial Activity

Novel imidazole derivatives have been characterized for their reactive properties and evaluated for antibacterial activity. Molecular docking studies suggest inhibitory activity against specific proteins, indicating potential for the development of new antibacterial agents (Smitha et al., 2018).

Antioxidant Activity

Compounds derived from urea, benzaldehyde, and ethyl acetoacetate have shown antioxidant properties, highlighting potential applications in oxidative stress management and the development of antioxidant therapies (George, Sabitha, Kumar, & Ravi, 2010).

Synthesis of Novel Compounds

Research on molecular rearrangement of certain 1-substituted imidazole derivatives has led to the synthesis of new indole and imidazolinone derivatives. This demonstrates the chemical versatility and potential for discovering new compounds with varied biological activities (Klásek, Lyčka, & Holčapek, 2007).

Optical Properties and Material Science Applications

The study of 1,3,4-oxadiazole derivatives containing an imidazole unit has revealed unique optical properties. These findings are relevant for the development of materials with specific optical behaviors, useful in electronics and photonics (Yan, Pan, & Song, 2010).

Antimicrobial and Enzyme Inhibition

Synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes have been studied for their antimicrobial evaluation. Such compounds show potential in developing new antimicrobial agents and studying enzyme inhibition mechanisms (Rani et al., 2014).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN6O2/c1-16-3-2-4-18(11-16)24-32-25(36-33-24)23-14-34(15-29-23)13-17-5-7-19(8-6-17)30-26(35)31-20-9-10-22(28)21(27)12-20/h2-12,14-15H,13H2,1H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIIJOZYWKCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

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